

In-Depth Technical Guide: Methylacetamide-PEG3-NH2

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For Researchers, Scientists, and Drug Development Professionals

Core Function and Applications of Methylacetamide-PEG3-NH2

Methylacetamide-PEG3-NH2 is a specialized, bifunctional molecule primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.

The structure of **Methylacetamide-PEG3-NH2** features two distinct reactive termini separated by a flexible polyethylene glycol (PEG) chain. One end is a methylacetamide group, and the other is a primary amine (-NH2). This heterobifunctional nature is critical for its function in PROTAC assembly. The primary amine allows for covalent attachment to a ligand that binds to a target protein of interest, while the methylacetamide end can be chemically modified to connect to a ligand for an E3 ubiquitin ligase.

The core function of this linker is to bridge these two ligands, thereby bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.



The PEG3 (triethylene glycol) portion of the linker provides several advantageous properties, including increased hydrophilicity and biocompatibility of the final PROTAC molecule. This can improve solubility, cell permeability, and pharmacokinetic properties, which are crucial for drug development.

Quantitative Data

The following table summarizes the key quantitative data for **Methylacetamide-PEG3-NH2**.

Property	Value	Source
Molecular Weight	234.29 g/mol	[1][2]
Molecular Formula	C10H22N2O4	[1][2]
SMILES	O=C(NC)CCOCCOCCOCN	[1]
Storage (Powder)	2 years at -20°C	[2]
Storage (in DMSO)	2 weeks at 4°C, 6 months at -80°C	[2]

Experimental Protocols

While specific experimental protocols for **Methylacetamide-PEG3-NH2** are not readily available in the public domain, a general protocol for its use in PROTAC synthesis can be outlined based on standard bioconjugation techniques. The following is a representative, hypothetical protocol for coupling **Methylacetamide-PEG3-NH2** to a target protein ligand containing a carboxylic acid and an E3 ligase ligand with a suitable reactive group.

Materials:

Methylacetamide-PEG3-NH2

- Target protein ligand with a carboxylic acid functional group
- E3 ligase ligand with an appropriate reactive group (e.g., a haloacetamide for reaction with the methylacetamide nitrogen, or a different functional group if the methylacetamide is a precursor)



- Amide coupling reagents (e.g., HATU, HOBt, EDC)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reverse-phase HPLC for purification
- Mass spectrometer and NMR for characterization

Protocol:

- · Activation of Target Protein Ligand:
 - Dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
 - Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents).
 - Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Coupling with Methylacetamide-PEG3-NH2:
 - To the activated target protein ligand solution, add a solution of Methylacetamide-PEG3-NH2 (1 equivalent) in anhydrous DMF.
 - Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Purification of the Intermediate:
 - Once the reaction is complete, dilute the mixture with water and purify the product by reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the target protein ligand-linker conjugate.
- Modification and Coupling to E3 Ligase Ligand:



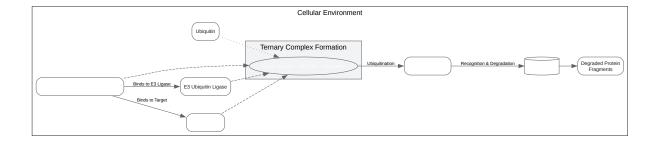
- The methylacetamide group may require modification to a more reactive functional group depending on the desired linkage to the E3 ligase ligand. (Note: Specific protocols for the reactivity of the methylacetamide end are not detailed in the available search results).
- Alternatively, if the E3 ligase ligand has a haloacetamide group, a direct SN2 reaction with the deprotonated nitrogen of the methylacetamide in the presence of a suitable base could be employed.
- Dissolve the target protein ligand-linker conjugate (1 equivalent) and the E3 ligase ligand (1 equivalent) in a suitable aprotic solvent like DMF.
- Add a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
- Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.
- · Final Purification and Characterization:
 - Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
 - Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Visualizations

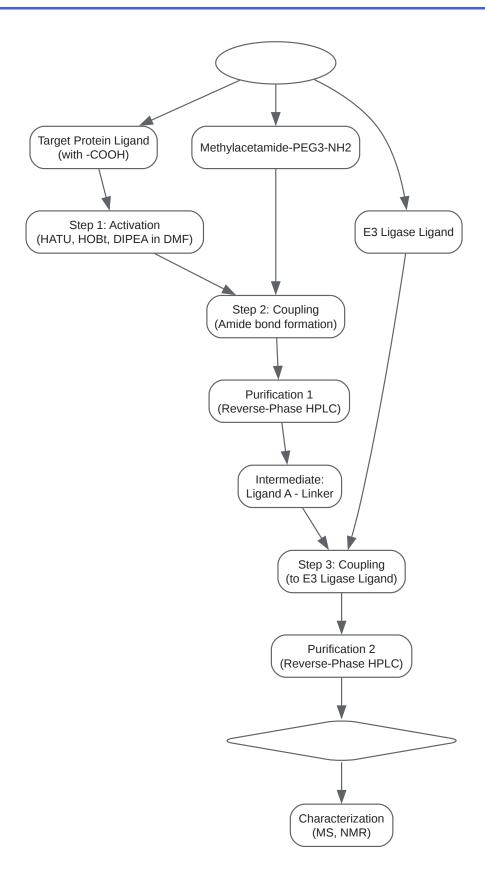
Signaling Pathway: PROTAC-Mediated Protein

Degradation

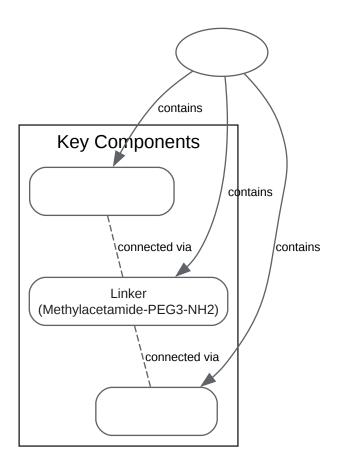












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